molecular formula C11H14N4OS B12914508 N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine CAS No. 88317-55-9

N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine

Cat. No.: B12914508
CAS No.: 88317-55-9
M. Wt: 250.32 g/mol
InChI Key: BDCBVKOCKLTBNB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thioether linkage is introduced via nucleophilic substitution reactions, where a thiol group reacts with an appropriate electrophile. The final step involves the N,N-dimethylation of the ethanamine moiety using dimethyl sulfate or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

N,N-Dimethyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thioether linkage can enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(pyridin-4-yl)ethanamine
  • N,N-Dimethyl-2-(pyridin-4-yl)thiazol-2-yl)thio)ethanamine
  • N,N-Dimethyl-2-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N,N-Dimethyl-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and potential bioactivity. The combination of the pyridine and oxadiazole rings with the thioether linkage makes it a versatile compound for various applications.

Properties

CAS No.

88317-55-9

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

N,N-dimethyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanamine

InChI

InChI=1S/C11H14N4OS/c1-15(2)7-8-17-11-14-13-10(16-11)9-3-5-12-6-4-9/h3-6H,7-8H2,1-2H3

InChI Key

BDCBVKOCKLTBNB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NN=C(O1)C2=CC=NC=C2

Origin of Product

United States

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